2,5-dichloro-N,N-bis(2-hydroxyethyl)benzenesulfonamide
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Overview
Description
2,5-dichloro-N,N-bis(2-hydroxyethyl)benzenesulfonamide is a chemical compound with the molecular formula C10H13Cl2NO4S and a molecular weight of 314.18 g/mol. This compound is characterized by the presence of a sulfonyl group attached to a dichlorophenyl ring and two hydroxyethylamine groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2,5-dichloro-N,N-bis(2-hydroxyethyl)benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-aminoethanol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound .
Chemical Reactions Analysis
2,5-dichloro-N,N-bis(2-hydroxyethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-dichloro-N,N-bis(2-hydroxyethyl)benzenesulfonamide is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic effects in treating certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N,N-bis(2-hydroxyethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of protein function. The hydroxyethylamine groups can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
2,5-dichloro-N,N-bis(2-hydroxyethyl)benzenesulfonamide can be compared with other sulfonyl-containing compounds, such as:
[(2,4-Dichlorophenyl)sulfonyl]bis(2-hydroxyethyl)amine: Similar structure but with different substitution pattern on the phenyl ring.
[(2,5-Dichlorophenyl)sulfonyl]bis(2-aminoethyl)amine: Similar structure but with aminoethyl groups instead of hydroxyethyl groups.
[(2,5-Dichlorophenyl)sulfonyl]bis(2-hydroxypropyl)amine: Similar structure but with hydroxypropyl groups instead of hydroxyethyl groups. The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
91086-07-6 |
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Molecular Formula |
C10H13Cl2NO4S |
Molecular Weight |
314.18g/mol |
IUPAC Name |
2,5-dichloro-N,N-bis(2-hydroxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C10H13Cl2NO4S/c11-8-1-2-9(12)10(7-8)18(16,17)13(3-5-14)4-6-15/h1-2,7,14-15H,3-6H2 |
InChI Key |
MTVPPTPAJIUJAJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)N(CCO)CCO)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)N(CCO)CCO)Cl |
Origin of Product |
United States |
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